4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide
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Overview
Description
4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Tribenzylphosphoranylidene Moiety: The tribenzylphosphoranylidene group is introduced through a reaction involving triphenylphosphine and benzyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the nitrobenzenesulfonamide with the tribenzylphosphoranylidene intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoranylidene moiety, leading to the formation of phosphine oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Formation of 4-amino-N-(tribenzylphosphoranylidene)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of phosphine oxides.
Scientific Research Applications
4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.
Cancer Research: The compound’s ability to inhibit carbonic anhydrase IX (CA IX) makes it a candidate for anticancer research, particularly in targeting hypoxic tumor cells.
Biological Studies: Its interactions with various enzymes and proteins are of interest in biochemical research.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide involves its interaction with specific molecular targets:
Inhibition of Carbonic Anhydrase IX (CA IX): The compound binds to the active site of CA IX, inhibiting its activity and leading to a decrease in tumor cell proliferation under hypoxic conditions.
Antimicrobial Activity: The sulfonamide group interferes with bacterial folate synthesis, inhibiting bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the tribenzylphosphoranylidene moiety, making it less complex and potentially less effective in certain applications.
N-(triphenylphosphoranylidene)benzenesulfonamide: Similar structure but without the nitro group, which may affect its reactivity and biological activity.
Uniqueness
4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide is unique due to the combination of the nitro group, sulfonamide group, and tribenzylphosphoranylidene moiety. This combination imparts distinct chemical properties and potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
4-nitro-N-(tribenzyl-λ5-phosphanylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N2O4PS/c30-29(31)26-16-18-27(19-17-26)35(32,33)28-34(20-23-10-4-1-5-11-23,21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-19H,20-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDIVNWCVKQEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N2O4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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